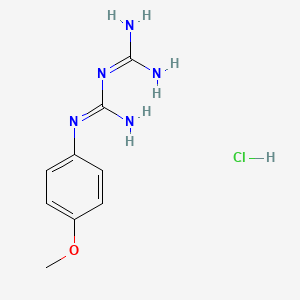
1-(p-Methoxyphenyl)biguanide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Methoxyphenyl)biguanide hydrochloride is a chemical compound with the molecular formula C9H14ClN5O1. It is used in various applications due to its specific properties1.
Synthesis Analysis
The synthesis of biguanides can be achieved through several methods. One common method involves the reaction of substituted cyanoguanidines and aminium salts2. However, the exact synthesis process for 1-(p-Methoxyphenyl)biguanide hydrochloride is not explicitly mentioned in the available resources.Molecular Structure Analysis
The molecular structure of 1-(p-Methoxyphenyl)biguanide hydrochloride consists of a biguanide group attached to a methoxyphenyl group1. The exact molecular structure can be found in databases like PubChem1.
Chemical Reactions Analysis
The specific chemical reactions involving 1-(p-Methoxyphenyl)biguanide hydrochloride are not detailed in the available resources. However, biguanides as a class of compounds are known to participate in various chemical reactions.Physical And Chemical Properties Analysis
1-(p-Methoxyphenyl)biguanide hydrochloride has specific physical and chemical properties that make it useful in various applications1. However, the exact physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique
Antidiabetic Activity
Research on 1-substituted-biguanide derivatives, including those related to 1-(p-Methoxyphenyl)biguanide hydrochloride, has highlighted their potential as antidiabetic agents. These compounds have been synthesized and evaluated for their ability to decrease elevated blood glucose levels in hyperglycemic rats, showing significant antidiabetic activity. The study also explored their effects on liver function enzyme activities, lipid profiles, and provided histopathological evidence, comparing these effects to the standard drug, metformin hydrochloride (Abbas et al., 2017).
Analytical Determination in Products
The analytical determination of biguanide derivatives, including 1-(p-Methoxyphenyl)biguanide hydrochloride, in various products has been a topic of research interest. Methods such as capillary electrophoresis with contactless conductivity detection have been developed for the determination of these compounds in eye drops and other personal care products. Such analytical techniques are essential for quality control and ensuring the safety and efficacy of products containing biguanide compounds (Abad-Villar et al., 2006).
Anticancer Potential
Metformin, a well-known biguanide derivative, has been studied extensively for its potential application in cancer therapy, including high-grade glioma. Research has suggested that metformin and other biguanide derivatives could be repurposed for the treatment of various types of tumors, leveraging their mechanism of action as inhibitors of oxidative phosphorylation. This anticancer activity is particularly relevant in the context of poor therapeutic options for aggressive cancers such as glioblastoma (Mazurek et al., 2020).
Pharmacokinetics and Drug Delivery
Studies have also investigated the pharmacokinetics and drug delivery aspects of biguanide drugs, including the enhancement of oral bioavailability through complexation with cyclodextrins. Research in this area focuses on improving the pharmacological profile of biguanides, such as metformin, by increasing their solubility and absorption, which could potentially apply to 1-(p-Methoxyphenyl)biguanide hydrochloride and similar compounds (Roselet & Kumari, 2020).
Environmental and Analytical Chemistry
The determination of biguanide derivatives in environmental and personal care product samples has been explored to assess their presence and concentration. Methods such as colloidal titrations and voltammetric analysis have been utilized for the analysis of biguanide hydrochloride derivatives, highlighting the importance of monitoring these compounds due to their widespread use and potential environmental impact (Masadome & Hattori, 2014).
Safety And Hazards
Like all chemicals, 1-(p-Methoxyphenyl)biguanide hydrochloride should be handled with care. The safety data sheet for similar compounds suggests that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation5.
Orientations Futures
The future directions for 1-(p-Methoxyphenyl)biguanide hydrochloride are not explicitly mentioned in the available resources. However, biguanides as a class of compounds have been the subject of ongoing research due to their potential antidiabetic and anticancer properties34.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(4-methoxyphenyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O.ClH/c1-15-7-4-2-6(3-5-7)13-9(12)14-8(10)11;/h2-5H,1H3,(H6,10,11,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHFIBZGCAWOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N=C(N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-carbamimidamido-N-(4-methoxyphenyl)methanimidamide hydrochloride | |
CAS RN |
4838-56-6 |
Source


|
| Record name | Biguanide, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxyphenyl)biguanide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERY6Q6C8H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)
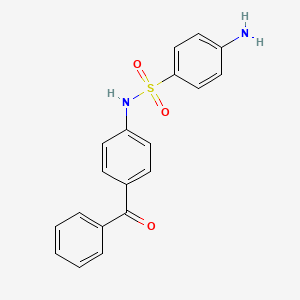
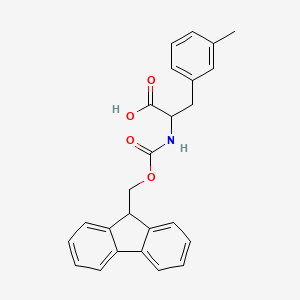
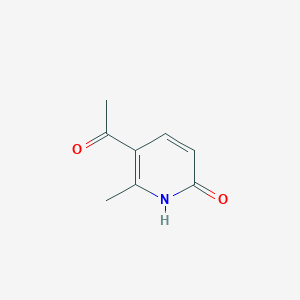
![Methyl 2-[(2,4-dichlorobenzoyl)amino]-3-(methoxyimino)propanoate](/img/structure/B1365738.png)
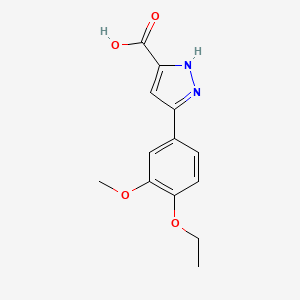
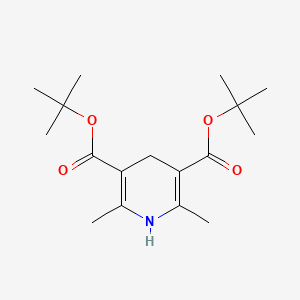
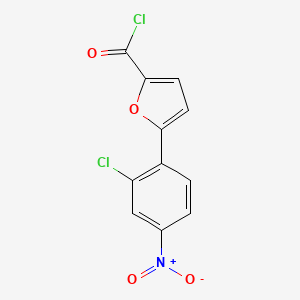
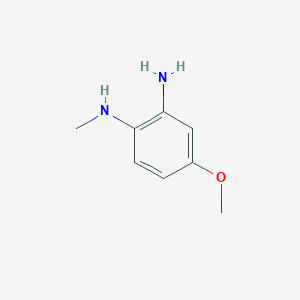
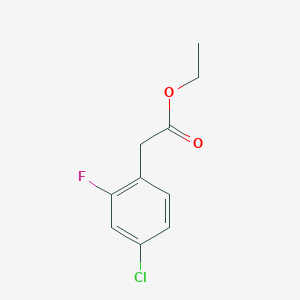
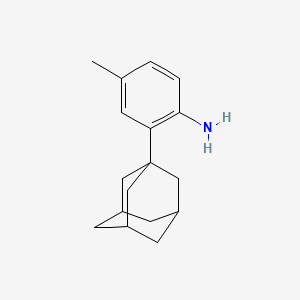
![2-hydroxy-4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1365763.png)
![2-({2-[4-(2-Chloroanilino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1365767.png)